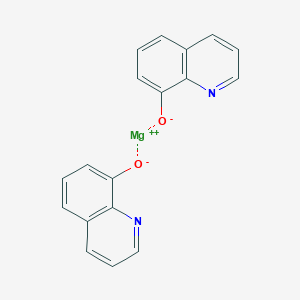
trans-4-Stilbenemethanol
Vue d'ensemble
Description
Trans-4-Stilbenemethanol , also known as 4-Hydroxymethylstilbene , is a compound with the chemical formula C~14~H~12~O~2~ . It belongs to the stilbene family and exhibits a reversible trans–cis photoisomerization . The compound’s structure consists of a stilbene backbone with a hydroxymethyl group attached to one of the phenyl rings.
Synthesis Analysis
The synthesis of trans-4-Stilbenemethanol involves various methods, including condensation reactions between aromatic aldehydes and benzylideneacetone or its derivatives. These reactions lead to the formation of the stilbene core, followed by selective reduction to obtain the hydroxymethyl group .
Molecular Structure Analysis
The molecular structure of trans-4-Stilbenemethanol comprises two phenyl rings connected by a double bond (stilbene backbone). The hydroxymethyl group is attached to one of the phenyl rings. The compound’s planar structure allows for photoisomerization between the trans and cis forms .
Applications De Recherche Scientifique
Photosensitive Polymer Fibers
trans-4-Stilbenemethanol: is utilized in the development of photosensitive polymeric optical fibers, particularly for the fabrication of Bragg gratings . The compound is doped into the core of the fiber, which is made of a copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate. This doping enhances the fiber’s photosensitivity, allowing for the creation of gratings with a pulse laser at 325 nm.
Diagnostic Assay Manufacturing
In the field of medical diagnostics, trans-4-Stilbenemethanol finds application in the manufacturing of diagnostic assays . These assays are crucial for various tests, including hematology and histology, where precise measurements and reactions are vital for accurate diagnoses.
Hematology
Within hematology, trans-4-Stilbenemethanol is used to improve the performance of assays that measure blood components . Its properties help in the accurate detection and quantification of hematological parameters, which are essential for diagnosing blood disorders.
Histology
Histological applications of trans-4-Stilbenemethanol involve the staining and analysis of tissue samples . The compound aids in enhancing the contrast and clarity of tissue sections, thus providing better visualization under a microscope for pathologists.
Optical Device Fabrication
The compound’s ability to change its refractive index upon exposure to light is exploited in the fabrication of optical devices . This characteristic is particularly useful in creating components that can manipulate light for various applications, including telecommunications and sensors.
Material Science
In material science, trans-4-Stilbenemethanol contributes to the study and development of new materials with desirable optical and physical properties . Its inclusion in polymers can lead to materials with tailored characteristics for specialized uses.
Mécanisme D'action
Target of Action
Trans-4-Stilbenemethanol, also known as 4-Hydroxymethylstilbene , is primarily used in the development of photosensitive polymeric optical fibers for gratings . The primary target of this compound is the core of the fiber, which is made of a copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate .
Mode of Action
Trans-4-Stilbenemethanol exhibits a reversible trans–cis photoisomerization . This means that it can change its structure in response to light, specifically ultraviolet light . The refractive indices of these compounds are different when they take trans or cis structures . Usually, the trans species exhibit a higher refractive index .
Biochemical Pathways
The primary biochemical pathway affected by trans-4-Stilbenemethanol involves the photoinduced refractive-index change of the doped core system . This photosensitivity is demonstrated by the fabrication of Bragg gratings in the core of the fiber by use of a pulse laser at 325 nm .
Result of Action
The result of trans-4-Stilbenemethanol’s action is a significant change in the UV spectrum of the doped film as a result of the photoinduced trans–cis transformation upon 320-nm UV irradiation . This leads to a decrease in the refractive index .
Action Environment
The action of trans-4-Stilbenemethanol is highly dependent on the presence of ultraviolet light, which triggers the trans–cis photoisomerization . Environmental factors such as light intensity and wavelength can therefore influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFYUEZWYRMBSO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Stilbenemethanol | |
CAS RN |
101093-37-2 | |
| Record name | trans-4-Stilbenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





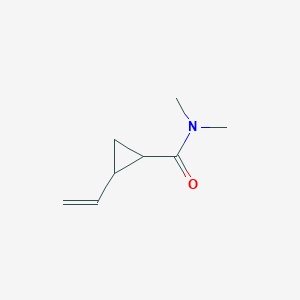

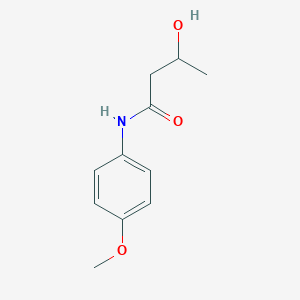


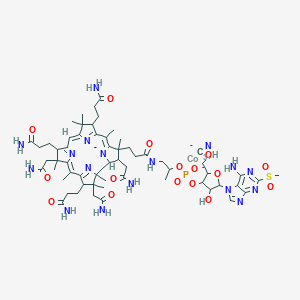
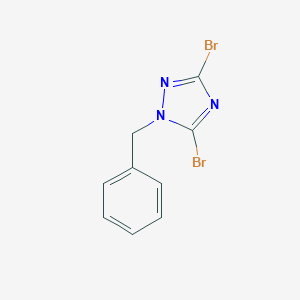


![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

